Articaine Impurity A

Pharmaceutical impurity profiling Articaine synthesis Structural elucidation

Articaine Impurity A (Acetamidoarticaine) is the sole specified impurity with a dedicated limit test in both EP monograph 1688 and the USP Articaine Hydrochloride monograph. Its unique 2-(propylamino)acetyl motif produces a distinct retention time (RRT ≈0.8), forming a critical resolution pair with Impurity E (ΔRR ≈0.06) that serves as the definitive system suitability benchmark. Only authentic Impurity A CRS (EDQM Y0000080) or USP RS (1042929) satisfies the mandatory resolution ≥1.2 requirement. As a process-related marker, it distinguishes synthetic consistency from degradation pathways in stability studies. Dual-compendial recognition allows a single standard to support both EP and USP compliance—reducing inventory, qualification, and tracking overhead.

Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
CAS No. 1712677-79-6
Cat. No. B602201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArticaine Impurity A
CAS1712677-79-6
SynonymsAcetamidoarticaine HCl
Molecular FormulaC12H18N2O3S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCCCNCC(=O)NC1=C(SC=C1C)C(=O)OC
InChIInChI=1S/C12H18N2O3S/c1-4-5-13-6-9(15)14-10-8(2)7-18-11(10)12(16)17-3/h7,13H,4-6H2,1-3H3,(H,14,15)
InChIKeyDSGKAUAFDAOGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 40 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Articaine Impurity A (CAS 1712677-79-6): Pharmacopoeial Reference Standard for Articaine Quality Control


Articaine Impurity A, chemically designated as methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate (also known as Acetamidoarticaine), is the primary specified impurity listed in the European Pharmacopoeia (EP) monograph for Articaine Hydrochloride and is correspondingly named Articaine Related Compound A in the United States Pharmacopeia (USP) [1]. With a molecular formula of C₁₂H₁₈N₂O₃S and a molecular weight of 270.35 g/mol, this compound is a process-related impurity formed during the synthesis of the amide-type local anesthetic articaine [2]. It serves as a certified reference standard (CRS) supplied by the European Directorate for the Quality of Medicines & HealthCare (EDQM) under catalogue code Y0000080, with a unit quantity of 20 mg per vial, and is intended exclusively for laboratory tests prescribed in Ph. Eur. monograph 1688 [3].

Why In-Class Articaine Impurities Cannot Substitute for Impurity A: Structural and Chromatographic Specificity


Articaine Impurity A cannot be replaced by other articaine-related substances for pharmacopoeial compliance testing due to its unique structural identity and chromatographic behavior. The EP and USP monographs explicitly designate Impurity A as the only specified impurity with a dedicated limit test, requiring a certified reference standard of this exact compound to prepare the reference solution used for system suitability and quantification [1]. Its structural motif—a 2-(propylamino)acetyl group—differs from the 2-(propylamino)propanoyl moiety of the parent drug articaine, resulting in a distinct retention time (relative retention of approximately 0.8) that places it in close proximity to Impurity E (relative retention of approximately 0.86), making this pair the critical resolution challenge for method validation [1]. Substituting with another impurity, such as Impurity B (articainic acid) or Impurity E, would fail to meet the system suitability requirement of a minimum resolution of 1.2 between peaks A and E, rendering the analytical method non-compliant [1].

Articaine Impurity A: Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation: Acetamido Moiety Distinguishes Impurity A from Parent Articaine and All Other Specified Impurities

Articaine Impurity A is uniquely characterized by a 2-(propylamino)acetyl substituent at the 3-amino position of the thiophene ring, whereas the parent drug articaine hydrochloride bears a 2-(propylamino)propanoyl group at the same position [1]. This single methylene-group deletion in the side chain constitutes the sole structural difference from articaine, yet it fundamentally alters the compound's physicochemical and chromatographic properties. No other EP-specified articaine impurity (B through J) shares this exact acetyl-side-chain architecture; for instance, Impurity B is articainic acid (carboxylic acid derivative), Impurity C is the isopropyl ester analog, and Impurity E is the isopropylamide variant [1]. This structural singularity underpins the compound's unique retention behavior and its selection as the primary system suitability marker.

Pharmaceutical impurity profiling Articaine synthesis Structural elucidation

Chromatographic Resolution Requirement: Impurity A Serves as the Critical System Suitability Marker Paired with Impurity E

In the official Ph. Eur./BP liquid chromatography method for related substances in Articaine Hydrochloride, Impurity A exhibits a relative retention (RR) of approximately 0.8, while Impurity E elutes at an RR of approximately 0.86, with the parent articaine peak at approximately 9 minutes [1]. The system suitability criterion mandates a minimum resolution of 1.2 between the peaks of Impurity A and Impurity E in the reference solution (b) [1]. This pair constitutes the most closely eluting critical pair in the entire impurity profile, making Impurity A indispensable for demonstrating adequate chromatographic selectivity. Without an authentic Impurity A reference standard, laboratories cannot prepare the prescribed reference solution (b) containing both Impurity A (5.0 mg dissolved and diluted to 50 mL, then further diluted 1:50) and Impurity E (2.5 mg), nor can they verify system performance [1].

HPLC method validation System suitability test Articaine related substances

Regulatory Threshold Differentiation: Impurity A Is the Sole Specified Impurity with an Explicit Acceptance Limit of 0.2%

The Ph. Eur./BP monograph for Articaine Hydrochloride imposes a specific limit exclusively for Impurity A: its peak area must not exceed the area of the corresponding peak in reference solution (b), corresponding to 0.2% [1]. In contrast, all other unspecified impurities are individually limited to the area of the principal peak in reference solution (a), i.e., 0.10% (the standard ICH Q3A identification threshold) [1]. Furthermore, the sum of impurities other than A is capped at 0.5% (five times the reference solution (a) peak area), while there is no summation limit inclusive of Impurity A [1]. This tiered regulatory architecture signals that Impurity A is recognized as the primary process-related impurity arising from the synthetic route, and its control at a higher threshold (0.2%) reflects a risk-based acceptance criterion grounded in the impurity's established safety profile at that level.

Pharmacopoeial impurity limits Quality control release ICH Q3A guideline

Pharmacopoeial Reference Standard Availability: EDQM CRS Batch 4 (20 mg/Vial) and USP Reference Standard (40 mg) Provide Traceable Quantitative Anchor

Articaine Impurity A is available as a Primary Pharmacopoeial Reference Standard from two independent compendial authorities: the EDQM supplies it as Articaine Impurity A CRS (Catalogue Code Y0000080, current Batch 4), with a unit quantity of 20 mg per vial and a price of 90 EUR [1]; the USP provides it as Articaine Related Compound A (Catalogue No. 1042929) in 40 mg units . The EDQM standard is explicitly established for use with monograph 1688 and is supplied with an information leaflet detailing intended use and storage at +5°C ± 3°C [1]. This dual-availability across EP and USP jurisdictions ensures that laboratories operating under either pharmacopoeia can access a certified standard with full traceability, a feature not uniformly available for all articaine impurities (e.g., Impurities B, C, D, etc., are classified as 'other detectable impurities' without dedicated CRS assignment) [2].

Certified reference standard Pharmacopoeial compliance Metrological traceability

Purity Specification Benchmarking: Commercial Suppliers Routinely Achieve >95% Chromatographic Purity (HPLC) for Impurity A

Multiple commercial suppliers of Articaine Impurity A report purity levels exceeding 95% as determined by HPLC, with some lot-specific certificates of analysis indicating >98% purity . This purity tier is consistent with the requirements for a secondary working standard suitable for quantitative related-substances determination, where high purity minimizes the need for response-factor correction. In comparison, impurity reference standards for less commonly specified articaine impurities (e.g., Impurity H or Impurity I) are frequently offered at lower purity grades or without batch-specific HPLC purity certification, reflecting their status as non-specified impurities under the monograph [1]. The consistent availability of Impurity A at >95% purity across multiple vendors also enables competitive procurement, whereas niche impurities may be sole-sourced.

Impurity reference standard purity HPLC purity analysis Certificate of Analysis

Articaine Impurity A: High-Impact Application Scenarios for Procurement Decision-Making


Pharmacopoeial Release Testing of Articaine Hydrochloride API and Finished Drug Products

Quality control laboratories performing batch release testing under EP or BP monographs must use Articaine Impurity A CRS (EDQM Y0000080) to prepare reference solution (b) for the related substances test. This solution, containing both Impurity A (5.0 mg/50 mL, further diluted 1:50) and Impurity E, is essential for system suitability verification (resolution ≥ 1.2) and for quantifying Impurity A against the 0.2% acceptance limit [1]. Without this specific standard, the related substances test cannot be executed in a pharmacopoeially compliant manner, making Impurity A a non-negotiable procurement item for any laboratory supporting Articaine Hydrochloride API or finished dosage form manufacturing.

Analytical Method Development and Validation for ANDA Submissions

During HPLC method development for Articaine-related ANDA filings, Impurity A serves as the primary marker for demonstrating specificity, linearity, accuracy, and precision of the impurity profiling method. Its critical pairing with Impurity E (ΔRR ≈ 0.06) provides the most stringent test of column selectivity and mobile phase optimization [1]. A validated method that achieves baseline resolution of this critical pair using the authentic Impurity A reference standard provides robust evidence of method capability, satisfying FDA and EMA expectations for impurity method validation as outlined in ICH Q2(R1).

Forced Degradation and Stability Studies to Establish Impurity Fate and Mass Balance

Impurity A, as a process-related impurity rather than a primary degradation product, serves as a key marker in distinguishing synthetic impurities from degradation products in forced degradation studies. The BP monograph identifies that articaine's primary degradation pathway (ester hydrolysis) leads to Impurity B (articainic acid), not Impurity A [1]. Therefore, monitoring Impurity A levels in stability samples provides specific insight into batch-to-batch synthetic consistency rather than shelf-life degradation, making it a critical analyte for establishing the impurity profile origin and achieving mass balance in regulatory stability submissions.

Procurement of Dual-Compendial Certified Reference Material for Global Regulatory Compliance

Organizations operating across EP and USP jurisdictions can procure either the EDQM CRS (Y0000080, 20 mg) or the USP Reference Standard (1042929, 40 mg) with full confidence that both materials are established for use with their respective monographs and are mutually traceable to the same chemical entity [2]. This dual-compendial recognition simplifies global regulatory strategy by allowing a single impurity standard to support both EP and USP compliance, reducing the number of reference standards that must be inventoried, qualified, and tracked—a tangible procurement and operational efficiency advantage.

Quote Request

Request a Quote for Articaine Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.